2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Overview
Description
“2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1197237-16-3 . It has a molecular weight of 251.68 and its linear formula is C11H13ClF3N .
Molecular Structure Analysis
The linear formula of “this compound” is C11H13ClF3N . This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Organic Synthesis and Catalysis
Regioselective Synthesis
A method involving the regioselective synthesis of 3-(2-hydroxyaryl)pyridines was developed, showcasing the utility of transition-metal-free conditions, which could be relevant for the synthesis or modification of related compounds like 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (Raminelli et al., 2006).
Enantioselective Catalysis
The use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid for catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate demonstrates the potential of related pyrrolidine derivatives in enantioselective synthesis (Chowdhury & Ghosh, 2009).
Materials Science
- Polyimide Films: Research into fluorinated polyimides derived from pyridine-containing aromatic diamines highlights the development of materials with good thermal stability, optical transparency, and mechanical properties, which could be influenced by the structural properties of this compound derivatives (Yan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity as for compound 69k .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, highlighting how the different stereoisomers can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10;/h1,3-4,7,10,15H,2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVCTWAUBWYSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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